4-(4-Methylpyrimidin-2-yl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

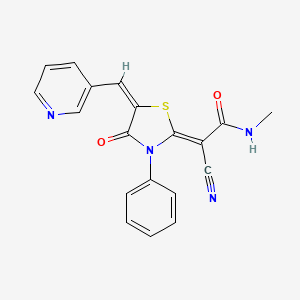

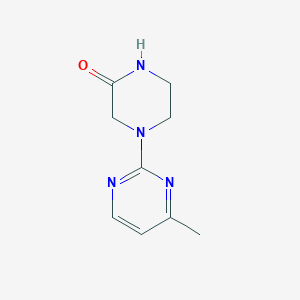

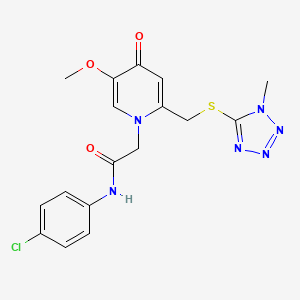

4-(4-Methylpyrimidin-2-yl)piperazin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both a pyrimidine and a piperazine ring.

Scientific Research Applications

Synthesis and Molecular Docking

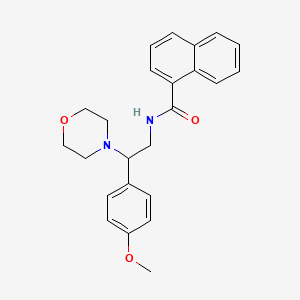

Research on derivatives of 4-(4-Methylpyrimidin-2-yl)piperazin-2-one involves synthesizing compounds with potential binding affinity to biological targets. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles were synthesized and evaluated against human breast cancer cell lines and kidney cells for cytotoxic activities. Molecular docking studies of these compounds against the Bcl-2 protein showed good binding affinity, indicating potential anti-proliferative activities (Parveen et al., 2017).

Pharmacological Properties

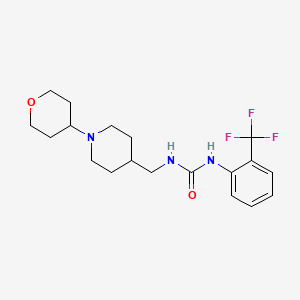

A series of 4-piperazinopyrimidines bearing a methylthio substituent was synthesized, showing a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This indicates the compound's versatile pharmacological applications (Mattioda et al., 1975).

Antibacterial and Antifungal Activities

A Schiff base derived from Sulphamerazine and Piperonal, related to the compound's derivatives, exhibited potent antibacterial and antifungal activity. Molecular modeling studies showed hydrogen bindings and hydrophobic interactions, suggesting mechanisms behind its antimicrobial efficacy (Othman et al., 2019).

Anti-Inflammatory and Anthelmintic Studies

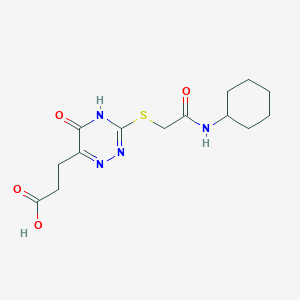

Novel methylpyrimidine sulfonyl piperazine derivatives synthesized through strategic methods were evaluated for antibacterial, anthelmintic, and anti-inflammatory activities. Some compounds displayed potent pharmacophores, showcasing the compound's relevance in developing new therapeutic agents (Mohan et al., 2014).

Vasodilator Properties

Research into pyrimidine and triazine 3-oxide sulfates, which are structurally related, revealed their potential as vasodilators, indicating the compound's contribution to cardiovascular therapeutic research (McCall et al., 1983).

Mechanism of Action

Target of Action

Similar compounds, such as piperazin-4-yl derivatives, have been reported to target dna gyrase, a crucial bacterial topoisomerase ii enzyme . This enzyme is responsible for the ATP-dependent negative supercoiling of cellular DNA .

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with its target, dna gyrase, leading to inhibition of the enzyme’s activity . This interaction could potentially disrupt the supercoiling of bacterial DNA, thereby inhibiting bacterial growth .

Biochemical Pathways

Given its potential interaction with dna gyrase, it may affect the dna replication pathway in bacteria . The inhibition of DNA gyrase could disrupt the supercoiling of bacterial DNA, which is essential for DNA replication, transcription, and repair .

Pharmacokinetics

A study on similar compounds, such as piperazin-4-yl derivatives, has reported promising admet properties .

Result of Action

Based on the potential target and mode of action, it can be inferred that this compound might inhibit bacterial growth by disrupting the supercoiling of bacterial dna .

Properties

IUPAC Name |

4-(4-methylpyrimidin-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-7-2-3-11-9(12-7)13-5-4-10-8(14)6-13/h2-3H,4-6H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIUCUQJAZXQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate](/img/structure/B2457363.png)

![Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457366.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2457368.png)

![Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride](/img/structure/B2457371.png)

![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)

![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)